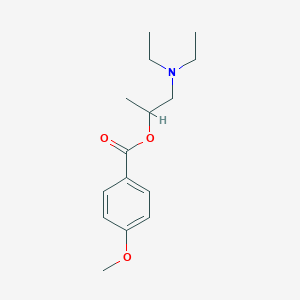
1-(Diethylamino)propan-2-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)propan-2-yl 4-methoxybenzoate, also known as procaine, is a local anesthetic drug that is widely used in medical and dental procedures. Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, and it quickly gained popularity due to its low toxicity and effectiveness as a local anesthetic. Despite the availability of newer anesthetic drugs, procaine continues to be used in many medical and dental procedures due to its unique properties.
Mecanismo De Acción
Procaine works by blocking the transmission of nerve impulses, resulting in a loss of sensation in the area where it is applied. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting signals, leading to a loss of sensation.
Biochemical and Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 1 hour. Procaine can cause a number of side effects, including allergic reactions, dizziness, nausea, and vomiting. It can also cause cardiovascular effects, such as hypotension and bradycardia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine has a number of advantages and limitations for use in laboratory experiments. Its low toxicity and effectiveness as a local anesthetic make it a useful tool for studying the effects of nerve impulses and pain sensation. However, its short half-life and potential for side effects may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Another area of interest is its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate and its potential for use in laboratory experiments.
Métodos De Síntesis
Procaine is synthesized by the esterification of 4-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting compound is then reacted with methoxybenzoyl chloride to form 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. The synthesis of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Procaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various medical conditions, such as chronic pain and neuropathic pain. In addition, 1-(Diethylamino)propan-2-yl 4-methoxybenzoate has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)11-12(3)19-15(17)13-7-9-14(18-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3 |
Clave InChI |
WOEWSFRZYMVVQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)